![molecular formula C19H9F3N2O4S2 B2471343 4-氧代-N-[4-噻吩-2-基-5-(2,2,2-三氟乙酰基)-1,3-噻唑-2-基]色烯-3-甲酰胺 CAS No. 477554-74-8](/img/no-structure.png)

4-氧代-N-[4-噻吩-2-基-5-(2,2,2-三氟乙酰基)-1,3-噻唑-2-基]色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

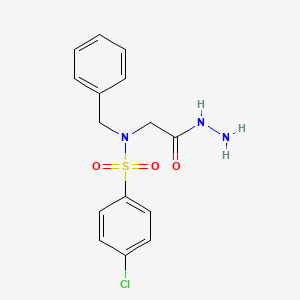

The compound “4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide” is a heterocyclic compound. It contains a thiophene moiety, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives, 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones have been synthesized . The resulting alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, a compound with the formula C15H10O3S was reported to have a monoclinic crystal structure . Another compound with the formula C15H19N3O3S was reported to have a triclinic crystal structure .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of thiophen-2-carbaldehyde with rhodanine derivatives resulted in the synthesis of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和生物活性Ramaganesh 等人 (2010) 的一项研究详细介绍了合成一系列 2-氧代-N-(4-氧代 2-取代苯基-1,3-噻唑烷-3-基)-2H 色烯-3-甲酰胺衍生物,重点介绍了涉及关键中间体的工艺,并得到了具有多种生物学特性的化合物,包括抗菌活性 (Ramaganesh 等人,2010)。

抗菌活性Raval 等人 (2012) 讨论了在微波照射下合成 4-甲基-N-(4-(2-氧代-2H 色烯-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻卓-3-甲酰胺化合物,并指出它们对多种菌株具有显着的抗菌和抗真菌活性,表明色烯衍生物在抗菌应用中的潜力 (Raval 等人,2012)。

晶体结构分析Reis 等人 (2013) 对 4-氧代-N-苯基-4H 色烯-2-甲酰胺及其衍生物的研究提供了对其晶体结构的见解,这对于了解这些化合物的分子相互作用和性质至关重要 (Reis 等人,2013)。

抗氧化剂和抗菌剂Subbareddy 和 Sumathi (2017) 报告了 4-(1H-吲哚-3-基)-2-甲基-N-苯基-4H 色烯-3-甲酰胺衍生物的合成,重点介绍了它们良好的抗氧化活性和作为抗菌剂的有效性,展示了色烯衍生物在药物化学中的多功能潜力 (Subbareddy 和 Sumathi,2017)。

化学合成和表征Lukashenko 等人 (2017) 描述了 4H-色烯和 1H-苯并[f]色烯的合成,它们具有进一步转化为各种杂环化合物的潜力,突出了色烯衍生物在化学合成中的多功能性 (Lukashenko 等人,2017)。

安全和危害

未来方向

The future directions in the research of similar compounds include the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

CAS 编号 |

477554-74-8 |

|---|---|

产品名称 |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

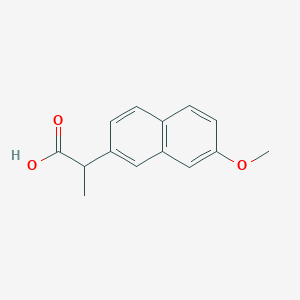

分子式 |

C19H9F3N2O4S2 |

分子量 |

450.41 |

IUPAC 名称 |

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide |

InChI |

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27) |

InChI 键 |

GCNOBVNFYGIBTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2471260.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)